L-ISOLEUCINE-N-FMOC (13C6,15N)
Beschreibung
Significance of Stable Isotopes (¹³C, ¹⁵N) in Molecular and Cellular Biology Investigations
Stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N), are non-radioactive variants of elements that possess additional neutrons. nih.govnih.gov This increase in mass, while not altering the chemical properties of the atom, allows for their differentiation from their more abundant, lighter counterparts (¹²C and ¹⁴N) using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov Their non-radioactive nature makes them safe for use in living organisms, including human subjects, enabling real-time observation of biological processes in their native environments. silantes.comsilantes.com
The core principle behind their use is the ability to "tag" or "label" specific molecules to trace their journey and fate within a biological system. silantes.comcreative-proteomics.com By replacing natural atoms with their stable isotope counterparts, researchers can follow the metabolic pathways of these molecules, providing deep insights into cellular processes. creative-proteomics.com For instance, incorporating ¹³C into a glucose molecule allows scientists to track its metabolism throughout a cell or organism. creative-proteomics.com This ability to trace molecular pathways is fundamental to understanding both normal physiological functions and the aberrations that occur in disease states. nih.gov
The application of stable isotopes extends across various "omics" fields. In proteomics, they are crucial for the quantitative analysis of protein expression, protein-protein interactions, and post-translational modifications. creative-proteomics.com In metabolomics, they help in the detailed mapping of metabolic networks and the quantification of metabolic rates. creative-proteomics.comsilantes.com Furthermore, stable isotope labeling is invaluable in elucidating the structure and dynamics of biomolecules, contributing significantly to structural biology. silantes.com
Table 1: Key Characteristics of Commonly Used Stable Isotopes in Biological Research
| Isotope | Natural Abundance (%) | Key Applications in Biological Research |
| ¹³C | ~1.1% | Tracing metabolic pathways, quantitative proteomics (SILAC), metabolomics, structural analysis via NMR. |
| ¹⁵N | ~0.37% | Protein turnover studies, quantitative proteomics (SILAC), nucleic acid metabolism, structural analysis via NMR. |
| ²H (Deuterium) | ~0.015% | Metabolic studies, altering molecular properties for NMR analysis. biosyn.com |
| ¹⁸O | ~0.2% | Studying enzymatic reactions, post-translational modifications. |
Role of L-Isoleucine-N-FMOC (¹³C₆,¹⁵N) as a Precursor in Isotopic Labeling Strategies
L-Isoleucine-N-FMOC (¹³C₆,¹⁵N) is a specifically designed and synthesized amino acid derivative that plays a critical role in advanced research methodologies, particularly in the field of proteomics. isotope.comcreative-peptides.com This compound is an isotopically labeled version of the essential amino acid L-isoleucine, where all six carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N. isotope.comsigmaaldrich.com The "N-FMOC" designation refers to the fluorenylmethyloxycarbonyl group attached to the amino group of isoleucine. wikipedia.org
The FMOC group is a crucial protecting group used in solid-phase peptide synthesis (SPPS). wikipedia.orgmolport.com SPPS is a cornerstone technique for artificially creating peptides and proteins in the laboratory. The FMOC group temporarily blocks the amino group of the amino acid, preventing unwanted reactions during the step-by-step assembly of the peptide chain. wikipedia.orgpeptide.com Its key advantage is that it can be easily removed under mild basic conditions, typically with piperidine (B6355638), without damaging the growing peptide chain. wikipedia.org
The combination of stable isotope labeling (¹³C₆,¹⁵N) and the FMOC protecting group makes L-Isoleucine-N-FMOC (¹³C₆,¹⁵N) an ideal building block for synthesizing isotope-labeled peptides. isotope.com These synthetic peptides are chemically identical to their natural counterparts but have a greater mass due to the heavy isotopes. This mass difference allows them to be used as internal standards for highly accurate quantification of proteins and peptides in complex biological samples using mass spectrometry. isotope.com
Table 2: Properties of L-Isoleucine-N-FMOC (¹³C₆,¹⁵N)
| Property | Value | Reference |
| Molecular Weight | 360.36 | isotope.com |
| Isotopic Enrichment | ¹³C, 99%; ¹⁵N, 99% | isotope.com |
| Chemical Formula | ¹³C₆H₅¹³CH(¹³CH₃)¹³CH(¹⁵NH-FMOC)¹³COOH | sigmaaldrich.com |
| Primary Application | Synthesis of isotope-labeled peptides for MS-based protein quantitation, Biomolecular NMR, Proteomics. | isotope.com |
Overview of Research Paradigms Employing Stable Isotope-Labeled Biomolecules
The use of stable isotope-labeled biomolecules, such as L-Isoleucine-N-FMOC (¹³C₆,¹⁵N), is central to several powerful research paradigms that have transformed our understanding of biology.
One of the most prominent techniques is Stable Isotope Labeling by Amino acids in Cell culture (SILAC) . wikipedia.orgsigmaaldrich.com In SILAC, cells are grown in specialized media where a standard amino acid is replaced with its "heavy" isotopically labeled counterpart. creative-proteomics.comwikipedia.org For example, one population of cells is grown in a medium containing normal L-isoleucine, while another is grown in a medium with ¹³C₆,¹⁵N-L-isoleucine. wikipedia.orgsigmaaldrich.com The heavy amino acid is incorporated into all newly synthesized proteins. researchgate.net The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), combined, and their proteins analyzed by mass spectrometry. sigmaaldrich.comresearchgate.net The mass spectrometer can distinguish between the light and heavy peptides, and the ratio of their signal intensities provides a highly accurate measure of the relative abundance of each protein between the two conditions. researchgate.net SILAC has been instrumental in studying cell signaling, protein-protein interactions, and changes in the proteome in response to various stimuli. wikipedia.org
Metabolic labeling is a broader approach where isotopically labeled precursors, including amino acids, sugars, or fatty acids, are introduced into cells or whole organisms to trace metabolic pathways. creative-proteomics.combiosyn.com By tracking the incorporation of the isotopic label into various metabolites, researchers can map metabolic fluxes and identify novel metabolic pathways. nih.govcreative-proteomics.com This has profound implications for understanding metabolic diseases, cancer metabolism, and the effects of diet and drugs on cellular metabolism. creative-proteomics.com
In vivo labeling in animal models, such as mice, has also become a powerful tool. silantes.com By feeding animals a diet containing stable isotope-labeled amino acids, researchers can study protein turnover and metabolic processes in a whole-organism context. silantes.com This approach has been used to investigate the effects of drugs on neurotransmitter systems and to understand complex physiological processes. silantes.com
The synthesis of isotope-labeled peptides using precursors like L-Isoleucine-N-FMOC (¹³C₆,¹⁵N) is crucial for targeted proteomics . In this approach, the labeled synthetic peptides are used as internal standards to precisely quantify specific proteins of interest in a complex mixture, such as blood plasma or tissue extracts. This is particularly valuable for biomarker discovery and validation.
Table 3: Comparison of Research Paradigms Using Stable Isotope Labeling
| Paradigm | Description | Key Applications |
| SILAC | Metabolic incorporation of "heavy" amino acids into proteins in cell culture for quantitative proteomics. wikipedia.orgsigmaaldrich.com | Quantitative protein expression analysis, studying post-translational modifications, protein-protein interactions. wikipedia.orgnih.gov |
| Metabolic Labeling | Introduction of labeled precursors to trace metabolic pathways and fluxes. creative-proteomics.combiosyn.com | Mapping metabolic networks, identifying novel metabolites, studying metabolic diseases. nih.govcreative-proteomics.com |
| In Vivo Labeling | Administration of labeled compounds to living organisms to study systemic metabolism. silantes.comcreative-proteomics.com | Studying drug effects, protein turnover in whole organisms, physiological research. silantes.com |
| Targeted Proteomics | Use of synthetic isotope-labeled peptides as internal standards for absolute protein quantification. | Biomarker validation, clinical diagnostics, pharmaceutical research. |
Eigenschaften
Molekulargewicht |
360.36 |
|---|---|
Reinheit |
98% |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Chemical Derivatization of L Isoleucine N Fmoc ¹³c₆,¹⁵n
Strategies for Carbon-13 (¹³C₆) and Nitrogen-15 (B135050) (¹⁵N) Isotopic Enrichment of L-Isoleucine
The foundational step in synthesizing L-Isoleucine-N-FMOC (¹³C₆,¹⁵N) is the isotopic labeling of L-isoleucine itself. This process aims to replace the naturally occurring carbon-12 (¹²C) and nitrogen-14 (¹⁴N) atoms with their heavier, stable isotopes, carbon-13 (¹³C) and nitrogen-15 (¹⁵N). proteogenix.science Two primary strategies are employed for this purpose: biological production and chemical synthesis.
Biological methods harness the metabolic machinery of microorganisms. chempep.com For instance, certain bacteria, such as Corynebacterium glutamicum, can be cultured in a minimal medium where the sole sources of carbon and nitrogen are ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) sulfate, respectively. nih.gov These microorganisms then biosynthesize amino acids, including L-isoleucine, incorporating the stable isotopes. nih.gov This method is effective for producing uniformly labeled amino acids. Another biological approach involves using enzymes, whose active sites can enforce the desired chirality, ensuring the production of the correct L-enantiomer. universiteitleiden.nl
Chemical synthesis, while often more complex and costly, provides precise control over the labeling pattern. chempep.com This can be achieved through total synthesis, building the entire amino acid from isotopically enriched precursors, or through semi-synthesis, which involves modifying natural amino acids. chempep.com For example, a common precursor for selective isoleucine labeling is α-ketobutyric acid, which can be synthesized with ¹³C labels at specific positions. nih.gov This level of control is crucial for advanced NMR studies that probe specific protein side-chain interactions and dynamics. nih.gov
Regardless of the method, the goal is to achieve high isotopic enrichment, often exceeding 98-99%, to ensure the accuracy of subsequent analytical applications. lifetein.comsigmaaldrich.com
N-Fluorenylmethoxycarbonyl (FMOC) Protection Chemistry for Peptide Synthesis Applications
Once the isotopically labeled L-isoleucine is obtained, the next critical step is the attachment of the N-fluorenylmethoxycarbonyl (Fmoc) protecting group to its amino terminus. silantes.com This process, known as Fmoc protection, is fundamental for the application of the labeled amino acid in solid-phase peptide synthesis (SPPS). nih.govbachem.com The Fmoc group serves as a temporary shield for the amino group, preventing unwanted reactions during the stepwise assembly of a peptide chain.
The standard procedure for Fmoc protection involves reacting the amino acid with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions. A common method is the Schotten-Baumann reaction, where the amino acid is dissolved in a mixture of water and a base like sodium bicarbonate, to which the Fmoc reagent is added. highfine.com
A key advantage of the Fmoc protecting group is its base-lability; it can be readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.eduactivotec.com This orthogonality to the acid-labile side-chain protecting groups is a hallmark of Fmoc/tBu chemistry, making it a versatile and widely adopted strategy in peptide synthesis. highfine.comnih.gov The development of the Fmoc/tBu method has been instrumental in making peptide synthesis more accessible and has enabled the production of peptides on a large scale. highfine.com
The purity of the resulting Fmoc-amino acid is paramount, as impurities can be incorporated into the growing peptide chain. nih.gov Therefore, careful control of the reaction conditions and subsequent purification are essential to obtain high-purity L-Isoleucine-N-FMOC (¹³C₆,¹⁵N) suitable for demanding applications. nih.gov
Optimization of Synthetic Pathways for High Isotopic Purity and Yield
In biological production methods, optimization involves fine-tuning the composition of the culture medium and the growth conditions of the microorganisms to ensure efficient uptake and incorporation of the ¹³C and ¹⁵N isotopes. nih.gov For chemical synthesis, optimization focuses on reaction conditions, such as the choice of solvents, catalysts, and protecting groups, to enhance reaction efficiency and minimize side reactions that could compromise isotopic purity. universiteitleiden.nl
During Fmoc protection, a significant challenge is the prevention of side reactions, such as the formation of dipeptides. highfine.com This can occur if the highly reactive Fmoc-Cl also reacts with the carboxyl group of the amino acid. highfine.com Strategies to mitigate this include the use of less reactive Fmoc reagents like Fmoc-OSu or temporarily protecting the carboxylic acid group. nih.gov The choice of base and solvent can also influence the reaction's outcome. unifi.it
Purification is another critical step. High-performance liquid chromatography (HPLC) is often employed to separate the desired product from unreacted starting materials and byproducts, ensuring a high degree of chemical purity. lifetein.com Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the isotopic enrichment and structural integrity of the final product. nih.govlifetein.com The goal is to achieve an isotopic purity of over 99% and a chemical purity of at least 98%. lifetein.comckisotopes.com
Scale-Up Considerations for Research and Industrial Applications
Transitioning the synthesis of L-Isoleucine-N-FMOC (¹³C₆,¹⁵N) from a laboratory scale to larger research or industrial scales presents several challenges. The high cost of isotopically enriched starting materials necessitates highly efficient and high-yielding synthetic routes to be economically viable. europa.eu
For biological production methods, scaling up involves moving from small-scale cultures to large fermenters, which requires optimization of parameters such as aeration, pH control, and nutrient feeding to maintain high productivity. rsc.org In chemical synthesis, reactions that are straightforward on a small scale may require significant modification for large-scale production. nih.gov For example, heat transfer, mixing, and the handling of large volumes of solvents become critical considerations. nih.gov The development of one-pot procedures and the avoidance of chromatography by inducing precipitation of the product can streamline the process and improve scalability. acs.org
The choice of equipment also plays a significant role. For peptide synthesis applications, fully automated synthesizers are commercially available, which can handle both batchwise and continuous-flow solid-phase peptide synthesis. bachem.com These automated systems often incorporate features like microwave irradiation to accelerate reaction times and monitoring systems to ensure complete reactions, which are crucial for efficient large-scale production. bachem.com
Ultimately, the successful scale-up of L-Isoleucine-N-FMOC (¹³C₆,¹⁵N) synthesis requires a multidisciplinary approach, combining expertise in organic chemistry, biochemistry, and chemical engineering to develop robust, efficient, and cost-effective production processes. sigmaaldrich.com
Applications in Peptide and Protein Research
Solid-Phase Peptide Synthesis (SPPS) with Isotope-Labeled L-Isoleucine-N-FMOC (¹³C₆,¹⁵N)
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The use of the fluorenyl-9-methoxycarbonyl (Fmoc) protecting group for the N-terminus of amino acids is a widely adopted strategy due to its mild deprotection conditions nih.gov. L-Isoleucine-N-FMOC (¹³C₆,¹⁵N) is a specialized building block for SPPS, allowing for the site-specific introduction of a stable isotope-labeled isoleucine residue into a synthetic peptide sequence isotope.comcortecnet.com. This targeted labeling is invaluable for a range of biophysical and analytical techniques.
The incorporation of L-Isoleucine-N-FMOC (¹³C₆,¹⁵N) into synthetic peptides provides a powerful handle for both structural and quantitative analyses. In structural biology, particularly solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, the selective labeling of peptides with ¹³C and ¹⁵N is essential for simplifying complex spectra and enabling the measurement of specific interatomic distances and torsion angles nih.govspringernature.com. Peptides synthesized with isotopically labeled amino acids, such as the fully ¹³C/¹⁵N-labeled tripeptide N-formyl-Met-Leu-Phe, serve as standards for setting up and calibrating solid-state NMR experiments nih.gov. The precise placement of the labeled isoleucine allows researchers to probe the local environment and conformation around that specific residue within a larger peptide assembly, such as amyloid fibrils nih.govspringernature.com.
In the realm of quantitative proteomics, synthetic peptides containing ¹³C₆,¹⁵N-labeled isoleucine are used as internal standards for mass spectrometry (MS)-based quantification of proteins nih.govnih.gov. This approach, known as stable isotope dilution mass spectrometry (SID-MS), allows for the precise and accurate measurement of the absolute or relative abundance of a target protein in a complex biological sample. The labeled peptide is chemically identical to its natural counterpart but is distinguishable by its mass, enabling it to be spiked into a sample to correct for variations in sample preparation and instrument response nih.gov.
| Application Area | Technique | Information Gained | Example |
|---|---|---|---|
| Structural Biology | Solid-State NMR | Local conformation, interatomic distances, and structural constraints. nih.govspringernature.com | Determining the structure of self-assembled peptide nanofibers. nih.gov |
| Quantitative Proteomics | Mass Spectrometry (SID-MS) | Absolute or relative protein quantification. nih.govnih.gov | Quantifying protein biomarkers in clinical samples. nih.gov |
| NMR Experiment Setup | Solid-State NMR | Standard for calibrating and optimizing NMR experiments. nih.gov | Use of fully labeled f-MLF peptide as a reference sample. nih.gov |
The efficiency and fidelity of SPPS have seen significant advancements, which directly benefit the production of peptides containing L-Isoleucine-N-FMOC (¹³C₆,¹⁵N). The quality of the Fmoc-protected amino acid building blocks has improved considerably, with purities often exceeding 99% springernature.com. This high purity is crucial when synthesizing labeled peptides, as contaminants can interfere with the subsequent analysis. Furthermore, developments in coupling reagents and protocols have enhanced the efficiency of peptide chain elongation, allowing for the synthesis of longer and more complex peptides that were previously challenging to produce springernature.com. The use of automated microwave peptide synthesizers has also become more common, reducing synthesis times and improving yields core.ac.uk. These methodological improvements ensure that the expensive isotopic label is incorporated efficiently and that the final peptide product is of high quality for downstream applications.
Isotopic Labeling Strategies for Recombinant Protein Expression
For the study of larger proteins, recombinant expression in cellular or cell-free systems is the preferred method for producing isotopically labeled samples. While L-Isoleucine-N-FMOC (¹³C₆,¹⁵N) is used for chemical synthesis, the corresponding unprotected amino acid, L-Isoleucine (¹³C₆,¹⁵N), is used for metabolic labeling in biological systems sigmaaldrich.commedchemexpress.com.
Uniform labeling involves growing cells in a minimal medium where the sole source of a particular element is an isotopically enriched form. For labeling with ¹³C₆,¹⁵N-isoleucine, an auxotrophic host strain that cannot synthesize its own isoleucine would be grown in a medium containing a defined amount of the labeled amino acid. A more common and powerful technique for quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) yale.edunih.gov. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural abundance amino acids, while another is grown in a "heavy" medium containing isotopically labeled amino acids, such as ¹³C₆,¹⁵N-isoleucine nih.govthermofisher.com. After experimental treatment, the cell populations are mixed, and the relative abundance of proteins is determined by the ratio of heavy to light peptide signals in the mass spectrometer yale.edunih.gov. This method provides high accuracy in quantitative comparisons of proteomes across different cellular states. While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC, other essential amino acids like isoleucine can also be employed nih.govthermofisher.com.
Selective isotopic labeling aims to introduce isotopes into specific amino acid types, or even specific positions within an amino acid, within a protein. This approach is particularly valuable for NMR studies of large proteins, as it simplifies crowded spectra and allows for the focused analysis of specific regions of interest. For isoleucine, selective labeling can be achieved by providing isotopically labeled biosynthetic precursors to the growth medium of expression hosts like E. coli nih.gov. For instance, the addition of labeled α-ketobutyrate to the culture medium can lead to the specific incorporation of the label into isoleucine residues utoronto.campg.de. This strategy has been successfully used to produce proteins with ¹⁵N and ¹³C-labeled isoleucine for multidimensional NMR studies, aiding in the determination of protein structure and dynamics utoronto.campg.de.
| Labeled Precursor | Resulting Labeled Amino Acid(s) | Application | Reference |
|---|---|---|---|
| α-ketobutyrate (¹³C-labeled) | Isoleucine (¹³C-labeled at specific positions) | Solid-State NMR for structural studies. | mpg.de |
| (3,3-²H₂, ¹³C) 2-ketobutyrate | Isoleucine (¹⁵N, ¹³C, ²H, with ¹H-δ1 methyl) | Multidimensional NMR for studies of large proteins. | utoronto.ca |
Cell-free protein expression (CFPE) systems have emerged as a powerful platform for the rapid production of recombinant proteins. These systems utilize cell lysates, which contain all the necessary machinery for transcription and translation, in an open environment that allows for precise control over the reaction components d-nb.infolsu.edu. This open nature makes CFPE particularly well-suited for the efficient incorporation of stable isotope-labeled amino acids, including ¹³C₆,¹⁵N-isoleucine, without the complexities of cellular metabolism and amino acid scrambling copernicus.orgnih.gov. Researchers can simply add the desired labeled amino acid to the reaction mixture to achieve high levels of incorporation into the target protein. Furthermore, cell-free systems can be used for selective labeling by adding labeled precursors, similar to in-cell methods, but with greater control and efficiency copernicus.orgnih.gov. This approach has been used to produce proteins with selectively ¹³C-labeled methyl groups in isoleucine, valine, and leucine (B10760876) from inexpensive precursors, which is highly beneficial for NMR studies of large protein complexes copernicus.orgnih.gov.
| Protein | Labeling Strategy | Protein Yield | Reference |
|---|---|---|---|
| Ubiquitin | Selective ¹³C-labeling of valine methyl groups from 3-¹³C-pyruvate | 1.6 mg | nih.gov |
| Ubiquitin | Selective ¹³C-labeling of alanine (B10760859) methyl groups from 3-¹³C-pyruvate | 1.35 mg | nih.gov |
| Ubiquitin | Labeling of pro-S methyl groups in leucine and valine from ¹³C-acetolactate | 0.7 mg | nih.gov |
| sfGFP | Standard expression in an optimized cell-free system | ~1,780 mg/L | d-nb.info |
Applications in Structural Biology Using Nuclear Magnetic Resonance Nmr Spectroscopy
Protein Structure Elucidation and Refinement
The determination of high-resolution three-dimensional structures of proteins is fundamental to understanding their function. The use of ¹³C and ¹⁵N labeled L-isoleucine, introduced into proteins through biosynthetic expression systems, is instrumental in overcoming many of the challenges associated with NMR-based structure elucidation. nih.govnih.gov
Assignment of NMR Resonances in ¹³C, ¹⁵N-Labeled Proteins
A prerequisite for determining a protein's structure by NMR is the sequence-specific assignment of its constituent atoms' resonance frequencies. Uniform labeling with ¹³C and ¹⁵N, including at isoleucine residues, enables the use of a suite of powerful triple-resonance NMR experiments. springernature.comnih.gov These experiments create correlations between the backbone amide proton and nitrogen (¹H and ¹⁵N) and the alpha and beta carbons (¹³Cα and ¹³Cβ) of the same and preceding residues.
Key experiments for resonance assignment in ¹³C, ¹⁵N-labeled proteins include:
N(CO)CA: This experiment establishes a connection between the amide nitrogen (Nᵢ) of one amino acid and the alpha-carbon (Cαᵢ₋₁) of the preceding residue, providing a crucial link for sequential backbone assignment. nih.govmeihonglab.com
NCACB: This experiment correlates the amide nitrogen (Nᵢ) with both its own alpha and beta carbons (Cαᵢ, Cβᵢ) and those of the preceding residue (Cαᵢ₋₁, Cβᵢ₋₁). The distinct chemical shifts of the Cβ atoms are particularly useful for distinguishing between different amino acid types, including isoleucine. nih.govmeihonglab.com
The unique biosynthetic pathway of isoleucine can also be exploited in fractional ¹³C-labeling schemes to aid in the reliable assignment of its sidechain resonances. nih.govmdpi.com
Table 1: Key NMR Experiments for Resonance Assignment in ¹³C, ¹⁵N-Labeled Proteins
| Experiment | Correlated Nuclei | Purpose |
|---|---|---|
| N(CO)CA | Nᵢ to Cαᵢ₋₁ | Sequential backbone assignment |
| NCACB | Nᵢ to Cαᵢ, Cβᵢ and Cαᵢ₋₁, Cβᵢ₋₁ | Intra- and inter-residue correlation, amino acid type identification |
| HNCACB | ¹Hᵢ to Cαᵢ, Cβᵢ and Cαᵢ₋₁, Cβᵢ₋₁ | Similar to NCACB but with proton detection for higher sensitivity |
| HCCH-TOCSY | ¹H to ¹³C sidechain | Correlates all protons and carbons within a sidechain spin system |
Long-Range Distance Restraints and Structural Homology Modeling
The methyl groups of isoleucine, particularly the δ1 methyl group, are invaluable for defining the tertiary structure of a protein. utoronto.ca Due to their location in the hydrophobic core, these methyl groups often form close contacts with other amino acid side chains that are distant in the primary sequence. The Nuclear Overhauser Effect (NOE) between the protons of isoleucine's ¹³C-labeled methyl group and other protons provides distance restraints that are crucial for calculating the protein's three-dimensional fold.
Specifically, the long-range NOEs involving isoleucine methyl groups provide critical information for:
Refining structural models: By providing a dense network of distance restraints, the precision and accuracy of the calculated protein structure are significantly enhanced. utoronto.ca
Homology modeling: In cases where a structure of a homologous protein is available, long-range restraints from labeled isoleucine can be used to validate and refine the model, ensuring it accurately reflects the specific protein under investigation.
The spectral simplification that arises from specific labeling of isoleucine, leucine (B10760876), and valine methyl groups facilitates the collection of unambiguous long-range distance restraints, which is particularly beneficial in solid-state NMR studies of large protein complexes. mpg.dempg.de
Studies of Protein Dynamics and Conformational Changes
Proteins are not static entities; their functions are intrinsically linked to their dynamic behavior, which spans a wide range of timescales. ¹³C,¹⁵N-labeled isoleucine provides a sensitive probe for characterizing these motions, from fast fluctuations to slower, functionally relevant conformational changes. biorxiv.orgnih.gov
Relaxation Dispersion NMR for Characterizing Millisecond Dynamics
Many crucial biological processes, such as enzyme catalysis, ligand binding, and allosteric regulation, involve protein dynamics on the microsecond to millisecond timescale. NMR relaxation dispersion techniques, such as Carr-Purcell-Meiboom-Gill (CPMG) and R₁ρ experiments, are powerful tools for studying these "invisible" excited states. springernature.comnih.govnih.gov
By incorporating ¹³C-labeled isoleucine, researchers can probe the dynamics of the protein's hydrophobic core. The methyl groups of isoleucine are particularly good reporters of these slow dynamics. nih.gov ¹H-¹³C CPMG relaxation dispersion experiments on proteins with ¹³C-labeled isoleucine methyl groups can provide quantitative information about:
Exchange rates (kₑₓ): The rate at which the protein transitions between its ground and excited conformational states.
Populations of states (pₐ, pₑ): The relative populations of the major (ground) and minor (excited) states.
Chemical shift differences (Δω): The differences in the NMR frequencies of the isoleucine nuclei between the exchanging states, which provides structural information about the excited state.
These parameters are crucial for building a comprehensive picture of the energy landscape that governs protein function. nih.gov
Table 2: NMR Methods for Studying Protein Dynamics with Labeled Isoleucine
| Timescale | Dynamic Process | Key NMR Method | Information Obtained |
|---|---|---|---|
| Milliseconds (ms) | Enzyme catalysis, allostery, ligand binding | Relaxation Dispersion (CPMG, R₁ρ) | Exchange rates, populations of states, chemical shift differences |
| Seconds (s) to Minutes (min) | Protein folding, slow conformational changes | Real-Time 2D NMR | Folding kinetics, identification of intermediates |
Real-Time Monitoring of Molecular Interactions and Folding Pathways
Understanding the pathways by which proteins fold into their native structures and how they interact with other molecules is a central goal of structural biology. Real-time NMR spectroscopy allows for the direct observation of these processes as they occur. researchgate.netwiley.com
By using ¹³C,¹⁵N-labeled proteins, researchers can record a series of 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) over time to monitor changes in the chemical environment of specific residues, including isoleucine. This approach has been used to:
Follow protein folding: By rapidly initiating folding (e.g., through a pressure or temperature jump), the appearance and disappearance of NMR signals corresponding to the unfolded, intermediate, and folded states can be tracked, providing insights into the folding mechanism. researchgate.netscilit.com
Characterize protein-ligand interactions: The binding of a ligand to a ¹³C,¹⁵N-labeled protein can be monitored in real-time by observing changes in the chemical shifts and intensities of the protein's NMR signals. nih.govcreative-biostructure.com This provides information on the binding kinetics (on and off rates) and can help to identify the binding site.
The use of NMR bioreactors has further enhanced the capabilities of real-time in-cell NMR, allowing for the monitoring of these processes within a living cellular environment. nih.gov
Advanced NMR Methodologies Employing ¹³C and ¹⁵N Labeling
The development of new NMR techniques, often in conjunction with specific isotopic labeling strategies, continues to push the boundaries of the size and complexity of biological systems that can be studied. The use of ¹³C,¹⁵N-labeled isoleucine is integral to many of these advanced methodologies.
For example, in solid-state NMR, which is used to study large, insoluble proteins and protein assemblies, ¹³C and ¹⁵N labeling is essential. meihonglab.comspringernature.com Advanced techniques such as fast magic-angle spinning (MAS) and proton detection have significantly enhanced the sensitivity and resolution of solid-state NMR spectra. biorxiv.orgnih.govrsc.org These methods, when applied to proteins containing ¹³C,¹⁵N-labeled isoleucine, allow for the detailed structural characterization of challenging systems like amyloid fibrils and membrane proteins.
Furthermore, the development of specific pulse sequences that exploit the properties of ¹³C and ¹⁵N spins enables the measurement of a wide range of structural and dynamic parameters, providing a more complete understanding of the protein's structure-function relationship. meihonglab.combiorxiv.org
Methyl-TROSY Techniques for High Molecular Weight Proteins
The study of large proteins and protein complexes by NMR is often hindered by broad spectral lines and rapid signal decay. Methyl-Transverse Relaxation Optimized Spectroscopy (Methyl-TROSY) is a powerful technique that mitigates these issues by focusing on the signals from the methyl groups of isoleucine, leucine, and valine (ILV). isotope.comnih.gov These methyl groups act as sensitive probes of protein structure and dynamics, even in macromolecules approaching or exceeding 1 megadalton (MDa) in size. nih.gov
The strategic use of isotopically labeled precursors allows for the specific incorporation of ¹³CH₃ groups into an otherwise deuterated protein. isotope.com This selective protonation in a deuterated background dramatically simplifies the NMR spectrum and takes advantage of the favorable relaxation properties of methyl groups. nih.gov For isoleucine, precursors such as α-ketobutyrate can be used to specifically label the δ1 methyl group (¹³Cδ1-H₃). nih.gov This approach has been instrumental in extending the molecular weight limits of proteins amenable to NMR analysis. isotope.com The resulting high-resolution spectra are essential for investigating protein dynamics and interactions within large macromolecular assemblies. nih.gov
| Technique | Key Advantage | Application | Relevant Precursor for Isoleucine |
|---|---|---|---|
| Methyl-TROSY NMR | Enables the study of high-molecular-weight proteins by reducing signal broadening and spectral complexity. nih.gov | Structural and dynamic analysis of large protein complexes and membrane proteins. nih.gov | α-Ketobutyrate for selective labeling of the Ile-δ1 methyl group. nih.govnih.gov |
Selective Isotopic Labeling Approaches for Specific Amino Acid Residues
Selective isotopic labeling is a crucial strategy for simplifying complex NMR spectra of proteins. nih.gov By enriching only specific amino acid types, such as isoleucine, with ¹³C and ¹⁵N, the number of NMR signals is significantly reduced, which helps to resolve signal overlap. nih.govnih.gov This approach is particularly valuable for large proteins where uniform labeling would result in an uninterpretable spectrum. nih.gov
The biosynthesis of isoleucine can be controlled in expression systems like Escherichia coli by providing specific labeled precursors in the growth medium. mpg.de For instance, α-ketobutyrate can be used to specifically label the δ₁ methyl group of isoleucine. nih.gov This selective labeling not only simplifies spectra for resonance assignment but also facilitates the measurement of specific nuclear Overhauser effects (NOEs), which provide distance constraints for structure determination. nih.govutoronto.ca The ability to turn "on" or "off" the signals from particular residues allows for targeted structural and functional studies of specific regions within a protein. nih.gov
| Labeling Strategy | Purpose | Method | Outcome |
|---|---|---|---|
| Amino-acid selective labeling | Simplify complex NMR spectra and facilitate resonance assignment. nih.govnih.gov | Incorporation of labeled amino acids (e.g., ¹³C, ¹⁵N-Isoleucine) using auxotrophic bacterial strains or specific precursors. nih.gov | Reduced signal overlap, enabling focused analysis of specific residues within large proteins. nih.gov |
| Precursor-directed labeling | Achieve stereospecific and position-specific labeling within an amino acid. nih.gov | Addition of labeled α-keto acids (e.g., α-ketobutyrate for isoleucine) to the cell culture medium. isotope.commpg.de | Provides specific probes for detailed structural and dynamic studies, such as measuring long-range distance restraints. mpg.deutoronto.ca |
Development of Novel Pulse Sequences for Enhanced Spectral Resolution
The advancements in isotopic labeling strategies, particularly for methyl groups, have spurred the development of novel NMR pulse sequences designed to further enhance spectral resolution and sensitivity. mpg.de These specialized experiments are tailored to exploit the unique properties of selectively labeled sites, such as the ¹³C-labeled methyl groups of isoleucine in a deuterated background.
For instance, new pulse sequences have been developed for solid-state NMR (ssNMR) that improve the detection of long-range distance correlations, which are critical for determining the three-dimensional structure of proteins. mpg.de By combining specific ILV methyl labeling with techniques like ultra-fast magic-angle spinning (MAS) and proton detection, researchers can achieve chemical shift assignments for methyl protons and collect unambiguous long-range distance restraints. mpg.de These methodological improvements, enabled by precise isotopic labeling, are pushing the boundaries of what is possible in the structural analysis of challenging biological systems, including amyloid fibrils and membrane proteins. mpg.de
Applications in Quantitative Proteomics Using Mass Spectrometry Ms
Absolute Quantification (AQUA) and Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for quantifying a substance in a sample. scientificlabs.ie The Absolute Quantification (AQUA) strategy is a targeted proteomics approach based on the principles of IDMS. nih.govcreative-proteomics.comcortecnet.com It enables the precise and absolute measurement of protein concentrations in complex mixtures like cell lysates or plasma. nih.govrockefeller.edu This method relies on the use of synthetic, stable isotope-labeled peptides as internal standards. cortecnet.com The compound L-ISOLEUCINE-N-FMOC (13C6,15N) is a key building block for creating these standards. isotope.comeurisotop.com
The AQUA workflow begins with the selection of a proteotypic peptide—a peptide unique to the protein of interest that is consistently observed in MS analyses. creative-proteomics.com A synthetic version of this peptide is then produced using solid-phase peptide synthesis, incorporating one or more amino acids labeled with heavy isotopes (e.g., ¹³C and ¹⁵N). nih.govcortecnet.com L-ISOLEUCINE-N-FMOC (13C6,15N) is used during this synthesis to incorporate a heavy isoleucine residue into the peptide chain. isotope.comcortecnet.com The Fmoc protecting group facilitates the stepwise addition of amino acids during synthesis and is removed afterward.
The resulting AQUA peptide is chemically identical to its endogenous, "light" counterpart but has a greater mass. nih.gov This mass difference allows the standard and the native peptide to be distinguished by the mass spectrometer. rockefeller.edu A precisely quantified amount of this heavy peptide standard is then spiked into the biological sample before enzymatic digestion and analysis. creative-proteomics.comcortecnet.com By comparing the MS signal intensity of the known amount of the spiked-in heavy standard to the signal from the endogenous light peptide, the absolute quantity of the native peptide—and by extension, the protein of interest—can be determined. nih.gov
The AQUA methodology is highly effective for the absolute quantification of specific endogenous proteins, even those present at low abundance. cortecnet.com Because the analysis is targeted, using techniques like Selected Reaction Monitoring (SRM), it offers exceptional sensitivity and specificity. cortecnet.comnih.gov
Furthermore, this strategy can be extended to quantify post-translational modifications (PTMs) such as phosphorylation or methylation. nih.govcortecnet.com To achieve this, the synthetic AQUA peptide standard is synthesized to include the specific PTM of interest at the correct amino acid residue. cortecnet.com This allows for the precise measurement of not just the total protein amount but also the absolute abundance of a specific modified form, providing critical information for studying cellular signaling and regulation. nih.gov
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 360.36 g/mol | isotope.comeurisotop.com |
| Labeled CAS Number | 1217442-29-9 | isotope.comeurisotop.com |
| Unlabeled CAS Number | 71989-23-6 | isotope.comeurisotop.com |
| Isotopic Purity | ¹³C, 99%; ¹⁵N, 99% | isotope.comeurisotop.com |
| Chemical Purity | ≥98% | isotope.comeurisotop.com |
| Primary Application | Synthesis of isotope-labeled peptides for MS-based protein quantitation. | isotope.com |
Applications in Protein Interaction and Cross-Linking Studies
Understanding the intricate network of protein-protein interactions is fundamental to cell biology. Quantitative cross-linking mass spectrometry (qXL-MS) is an emerging technique used to study protein structure, conformation, and interactions directly within their native context. nih.gov This method involves covalently linking interacting amino acid residues using chemical cross-linkers. After digestion, the resulting cross-linked peptides are identified by MS, providing spatial constraints that help map interaction interfaces and protein topologies.
Stable isotopes are integral to adding a quantitative dimension to these studies. While L-ISOLEUCINE-N-FMOC (13C6,15N) is not directly used in the cross-linking reaction itself, the synthetic peptides it helps create can be crucial. Synthetic, isotopically labeled versions of identified cross-linked peptides can serve as standards for absolute quantification, allowing researchers to determine the exact abundance of a specific protein-protein interaction or conformational state under different conditions. Furthermore, quantitative approaches, similar to SILAC, can be combined with cross-linking to compare the extent of interactions between different cellular states, revealing how protein networks are remodeled in response to signals or in disease. nih.gov
Applications in Metabolomics and Metabolic Flux Analysis Mfa
Stable Isotope-Resolved Metabolomics (SIRM)
Stable Isotope-Resolved Metabolomics (SIRM) is a key technique that uses compounds like ¹³C,¹⁵N-labeled L-isoleucine to track the transformation of molecules in biological systems. nih.govsigmaaldrich.com Unlike traditional metabolomics which provides a static snapshot of metabolite concentrations, SIRM offers a dynamic view of metabolic pathways. nih.gov By introducing a labeled substrate and analyzing its incorporation into downstream metabolites using high-resolution analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, SIRM can unambiguously map metabolic networks. nih.govsemanticscholar.org
The uniform labeling of all six carbon atoms (¹³C₆) and the nitrogen atom (¹⁵N) in L-isoleucine allows for precise, atom-resolved tracking of its fate within the cell. creative-proteomics.com When cells are cultured in a medium containing this labeled amino acid, it is taken up and utilized in various metabolic processes. pnas.org
For example, isoleucine is a branched-chain amino acid (BCAA) that can be catabolized for energy. Its carbon skeleton can enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. researchgate.netnih.gov By using L-isoleucine-(¹³C₆,¹⁵N) as a tracer, researchers can follow the ¹³C atoms as they are incorporated into TCA cycle intermediates such as succinyl-CoA and propionyl-CoA, and subsequently into other metabolites like glucose, fatty acids, and other amino acids. nih.gov The detection of ¹³C enrichment in these molecules provides direct evidence of the pathway's activity and the contribution of isoleucine to these metabolic pools. researchgate.net
A hypothetical tracing experiment could yield the following mass isotopomer distribution in a key downstream metabolite, demonstrating the flow of carbon from isoleucine.
| Metabolite | Mass Isotopomer | Relative Abundance (%) | Interpretation |
|---|---|---|---|
| Succinyl-CoA | M+0 | 40 | Unlabeled; derived from endogenous sources |
| M+1 | 5 | Minor labeling, natural abundance | |
| M+2 | 15 | Partially labeled from other sources or pathways | |
| M+4 | 40 | Fully labeled from the ¹³C₄ backbone of Isoleucine catabolism |
Metabolic networks are often highly interconnected, with metabolites shared between multiple pathways. nih.gov SIRM, using tracers like labeled isoleucine, is essential for dissecting this complexity. researchgate.net For instance, the nitrogen from isoleucine (¹⁵N) can be traced as it is transferred to other amino acids through transamination reactions, a critical process for synthesizing non-essential amino acids and maintaining nitrogen balance. nih.gov By simultaneously tracking both the carbon skeleton and the amino group, researchers can resolve intersecting pathways of carbon and nitrogen metabolism. nih.govnih.gov
Studies have successfully used comprehensive ¹³C stable-isotope tracing with a suite of labeled amino acids, including isoleucine, to identify and trace the origins of secreted metabolic by-products in cell cultures. pnas.org This approach allows for the unambiguous identification of which precursor nutrient contributes to the formation of a specific waste product, providing critical insights for optimizing cell culture media in biopharmaceutical production. pnas.org
¹³C Metabolic Flux Analysis (¹³C MFA)
While SIRM tracks the path of atoms, ¹³C Metabolic Flux Analysis (¹³C-MFA) goes a step further to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comethz.chcreative-proteomics.com It is considered the gold standard for measuring intracellular metabolic activity. creative-proteomics.com The process involves introducing a ¹³C-labeled substrate, like L-isoleucine-¹³C₆, allowing the system to reach a metabolic and isotopic steady state, and then measuring the isotopic labeling patterns in key metabolites, often the proteinogenic amino acids. creative-proteomics.comethz.ch
By analyzing the specific patterns of ¹³C incorporation into metabolites, computational models can be used to calculate the flux through central carbon pathways, such as glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. creative-proteomics.comresearchgate.net For example, the catabolism of L-isoleucine-¹³C₆ generates labeled propionyl-CoA and acetyl-CoA. The way these labeled molecules enter and are processed by the TCA cycle creates a unique labeling signature in TCA intermediates and associated amino acids (e.g., glutamate, aspartate). nih.govresearchgate.net Analyzing this signature allows researchers to quantify the contribution of isoleucine to the TCA cycle relative to other substrates like glucose or fatty acids. researchgate.netresearchgate.net
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying the absolute concentration of a specific metabolite in a biological sample. chempep.comnih.gov In this technique, a known amount of an isotopically labeled version of the target analyte, such as L-isoleucine-(¹³C₆,¹⁵N), is added to the sample as an internal standard. unc.edu
Because the labeled standard is chemically identical to the endogenous (unlabeled) analyte, it behaves identically during sample extraction, purification, and analysis by mass spectrometry. chempep.com The mass spectrometer can distinguish between the labeled internal standard and the unlabeled endogenous compound based on their mass difference. technologynetworks.com By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the labeled standard, the exact concentration of the endogenous analyte can be calculated with high precision and accuracy. nih.govunc.edu This method corrects for sample loss during preparation and for variations in instrument response, making it a definitive quantification technique. nih.gov
Tracer Experiments with Labeled Amino Acids
Tracer experiments using labeled amino acids are fundamental to understanding dynamic metabolic processes in health and disease. technologynetworks.comresearchgate.net These studies involve administering a labeled amino acid and monitoring its incorporation into proteins or its conversion into other metabolites over time. creative-proteomics.comnih.gov L-isoleucine-(¹³C₆,¹⁵N) is an ideal tracer for investigating BCAA metabolism, which has been implicated in conditions like obesity and diabetes, as well as for measuring rates of protein synthesis and breakdown. nih.govnih.gov
A notable study utilized ¹³C-labeled isoleucine to trace its metabolic fate in Chinese Hamster Ovary (CHO) cells, which are widely used in biopharmaceutical production. The researchers were able to identify 45 metabolic by-products and, crucially, determine their specific nutrient origins. pnas.org For example, they confirmed that L-alloisoleucine, a common impurity in cell cultures, is an unavoidable by-product of isoleucine transamination. pnas.org Such findings are vital for rationally engineering cell metabolism to reduce toxic by-product accumulation and improve protein production.
Another research example demonstrated how ¹³C-labeling of isoleucine could reveal the activity of a previously "underground" metabolic pathway. By feeding cells a ¹³C-labeled precursor that gets converted into isoleucine, researchers confirmed the in vivo activity of a novel route for isoleucine biosynthesis under specific anaerobic conditions. researchgate.net This highlights the power of isotopic tracers to not only quantify known pathways but also to discover new metabolic capabilities.
The findings from such tracer experiments can be summarized to show the utility of the labeled compound.
| Research Area | Key Finding | Significance | Reference |
|---|---|---|---|
| Biopharmaceutical Production | Identified L-alloisoleucine as a direct by-product of isoleucine metabolism. | Provides a clear target for metabolic engineering to improve cell culture performance. | pnas.org |
| Microbial Metabolism | Confirmed the in vivo activity of a novel, alternative isoleucine biosynthesis pathway. | Demonstrates the utility of tracers in discovering new metabolic routes and understanding cellular adaptation. | researchgate.net |
| Human Nutrition | Used to quantify in vivo leucine (B10760876) metabolism, protein synthesis, and breakdown in human subjects. | Enables assessment of dietary protein and amino acid requirements in different physiological states. | nih.govscilit.comnih.gov |
| Metabolic Disease | Dietary restriction of isoleucine was shown to improve metabolic health in obese mice. | Identifies isoleucine as a key regulator of metabolic health, suggesting new therapeutic approaches for obesity and diabetes. | nih.gov |
Following the Fate of Isoleucine through Specific Biochemical Conversions
The labeled isotopes in L-Isoleucine-(¹³C₆,¹⁵N) act as beacons, allowing scientists to follow its transformation into various downstream metabolites. This tracing is crucial for confirming known metabolic pathways and discovering new ones.
One of the primary catabolic pathways for isoleucine involves its conversion into key metabolic intermediates that feed into central energy metabolism. nih.govnih.govnih.gov The entire six-carbon skeleton of isoleucine is broken down to produce one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.govnih.govnih.govfigshare.com The acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of fatty acids and sterols. nih.govnih.govnih.gov The propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate, establishing isoleucine as both a ketogenic and a glucogenic amino acid. nih.govnih.govbiologydiscussion.com
A study utilizing [U-¹³C,¹⁵N]isoleucine in 3T3-L1 adipocytes demonstrated that the catabolism of isoleucine significantly contributes to the synthesis of both odd-chain and even-chain fatty acids. nih.gov The ¹³C labels from isoleucine were traced to propionyl-CoA, which serves as a primer for the synthesis of odd-chain fatty acids, and to acetyl-CoA, a building block for all fatty acids. nih.gov
| Tracer Compound | Precursor for Fatty Acid Synthesis | Contribution to Fatty Acid Type | Research Context |
| [U-¹³C,¹⁵N]Isoleucine | Propionyl-CoA and Acetyl-CoA | Odd-chain and Even-chain | 3T3-L1 Adipocytes nih.gov |
Furthermore, stable isotope tracing has been instrumental in understanding the formation of L-alloisoleucine, a diastereomer of L-isoleucine. Studies using L-[1-¹³C]isoleucine in healthy human subjects revealed that the ¹³C label is incorporated into L-alloisoleucine. nih.govresearchgate.net This research suggests that the formation of alloisoleucine occurs primarily through the retransamination of the keto acid intermediate, 3-methyl-2-oxopentanoate. nih.govresearchgate.net A study in rats using ¹⁵N,¹³C₆-L-Isoleucine further confirmed that the metabolic conversion to L-alloisoleucine largely occurs with the ¹⁵N label intact, challenging previous hypotheses about the mechanism of this interconversion. nih.gov
Recent research has also highlighted the role of isoleucine as a major metabolic source for nuclear propionyl-CoA, which is then used for histone propionylation, an important epigenetic modification. researchgate.netnih.govcreative-proteomics.com Isotope tracing experiments were key to establishing this direct link between isoleucine catabolism and the epigenome. researchgate.netnih.gov
Investigation of Amino Acid Metabolism and Interconversions
The metabolism of the branched-chain amino acids (BCAAs)—isoleucine, leucine, and valine—is closely intertwined. They share the first two enzymatic steps in their catabolic pathways, which involve a reversible transamination followed by an irreversible oxidative decarboxylation. nih.govnih.gov The initial transamination is catalyzed by branched-chain aminotransferases (BCATs). nih.govnih.gov
The use of ¹⁵N-labeled isoleucine is particularly insightful for studying transamination reactions. The ¹⁵N atom can be transferred to other molecules, such as α-ketoglutarate, to form ¹⁵N-glutamate. By monitoring the flux of the ¹⁵N label, researchers can quantify the rates of BCAA transamination and understand how these are regulated under different physiological conditions.
While the initial steps of BCAA catabolism are shared, their pathways diverge after the formation of their respective acyl-CoA derivatives. nih.gov
Isoleucine is catabolized to acetyl-CoA and propionyl-CoA (which is then converted to succinyl-CoA). nih.govnih.gov
Leucine is catabolized to acetyl-CoA and acetoacetate, making it strictly ketogenic. nih.gov
Valine is catabolized to propionyl-CoA (and subsequently succinyl-CoA), making it strictly glucogenic. nih.gov
Due to the irreversible nature of the branched-chain α-keto acid dehydrogenase (BCKD) complex, the enzyme responsible for the second step of catabolism, significant direct interconversion between isoleucine, leucine, and valine is not a prominent feature of their metabolism. Once the respective α-keto acids are formed and decarboxylated, their carbon skeletons are committed to their distinct catabolic fates. Therefore, stable isotope tracing studies primarily show the unidirectional flow of isoleucine into its specific catabolic products rather than its conversion into leucine or valine.
However, comprehensive stable-isotope tracing studies in Chinese Hamster Ovary (CHO) cells have been used to identify and trace the origins of various metabolic by-products. ambic.org In these studies, universally ¹³C-labeled isoleucine was used to track the flow of its carbon atoms. This research identified several metabolites derived from isoleucine, providing a detailed map of its metabolic fate in these cells. ambic.org
| Labeled Isoleucine Metabolite | Cell Line | Research Focus |
| 2-hydroxyisovaleric acid | CHO | Identification of metabolic by-products ambic.org |
| 2-aminobutyric acid | CHO | Identification of metabolic by-products ambic.org |
| L-alloisoleucine | CHO | Identification of metabolic by-products ambic.org |
| Ketoisoleucine | CHO | Identification of metabolic by-products ambic.org |
| 2-hydroxy-3-methylvaleric acid | CHO | Identification of metabolic by-products ambic.org |
Analytical Characterization and Quality Control of L Isoleucine N Fmoc ¹³c₆,¹⁵n
Assessment of Isotopic Enrichment and Purity
The primary goal of this assessment is to quantify the incorporation of the stable isotopes ¹³C and ¹⁵N into the L-Isoleucine molecule and to ensure that the labeling is at the desired positions. This is crucial for applications that rely on the mass difference between the labeled and unlabeled compounds.
Mass spectrometry (MS) is a cornerstone technique for verifying the isotopic purity of L-Isoleucine-N-FMOC (¹³C₆,¹⁵N). This method separates ions based on their mass-to-charge ratio, allowing for the precise determination of the molecular weight of the labeled compound. By comparing the abundance of the fully labeled molecule to any partially labeled or unlabeled species, the isotopic enrichment can be accurately calculated.
The molecular weight of the unlabeled L-Isoleucine-N-FMOC is 353.4 g/mol , while the fully labeled L-Isoleucine-N-FMOC (¹³C₆,¹⁵N) has a molecular weight of approximately 360.36 g/mol . mendelchemicals.comisotope.com This mass shift of +7 amu (atomic mass units) is a clear indicator of the successful incorporation of six ¹³C atoms and one ¹⁵N atom. sigmaaldrich.com
Suppliers of L-Isoleucine-N-FMOC (¹³C₆,¹⁵N) typically report high levels of isotopic enrichment, often in the range of 97-99% for both ¹³C and ¹⁵N. isotope.comcreative-peptides.comfishersci.com This high level of enrichment is critical for quantitative proteomics, where the labeled peptide serves as an internal standard.
Table 1: Representative Isotopic Purity Data for L-Isoleucine-N-FMOC (¹³C₆,¹⁵N)
| Isotope | Reported Enrichment | Source |
| ¹³C | 97-99% | creative-peptides.comfishersci.com |
| ¹⁵N | 97-99% | creative-peptides.comfishersci.com |
| ¹³C | 99% | isotope.com |
| ¹⁵N | 99% | isotope.com |
| ¹³C | 98 atom % | sigmaaldrich.comsigmaaldrich.com |
| ¹⁵N | 98 atom % | sigmaaldrich.comsigmaaldrich.com |
This table presents typical isotopic enrichment values as reported by various suppliers.
The use of ¹³C and ¹⁵N labeled amino acids is fundamental in biomolecular NMR studies. sigmaaldrich.com For larger proteins, specific labeling of certain amino acids, or even specific positions within an amino acid, can simplify complex spectra and allow for the study of specific regions of the protein. mpg.denih.govnih.gov In the case of L-Isoleucine-N-FMOC (¹³C₆,¹⁵N), NMR would confirm that all six carbon atoms of the isoleucine moiety are ¹³C, which is essential for its use in synthesizing labeled peptides for structural and dynamic studies of proteins.
Chromatographic Methods for Chemical Purity Determination
Beyond isotopic purity, the chemical purity of L-Isoleucine-N-FMOC (¹³C₆,¹⁵N) is a critical quality parameter. Chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC), are used to separate the main compound from any impurities. These impurities could include starting materials, by-products from the synthesis, or degradation products.
Commercial suppliers typically guarantee a high chemical purity for L-Isoleucine-N-FMOC (¹³C₆,¹⁵N), often stated as ≥95% or ≥98%. mendelchemicals.comisotope.comsigmaaldrich.comcortecnet.com The purity is determined by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all peaks.
Table 2: Typical Chromatographic Purity Specifications
| Parameter | Specification | Source |
| Chemical Purity (CP) | 98% | mendelchemicals.comisotope.comisotope.com |
| Chemical Purity (CP) | 95% | sigmaaldrich.comcortecnet.com |
This table shows common chemical purity specifications for L-Isoleucine-N-FMOC (¹³C₆,¹⁵N) from various commercial sources.
The combination of mass spectrometry for isotopic verification and chromatography for chemical purity assessment ensures that each batch of L-Isoleucine-N-FMOC (¹³C₆,¹⁵N) meets the stringent requirements for its intended scientific applications.
Future Directions and Emerging Research Methodologies
Integration of Isotopic Labeling with Cryo-Electron Microscopy (Cryo-EM) for Structural Insights
Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by enabling the high-resolution visualization of complex biological macromolecules in their near-native states. nih.gov A significant future direction lies in the integration of isotopic labeling, using compounds like L-ISOLEUCINE-N-FMOC (13C6,15N), with Cryo-EM to provide unprecedented structural and functional insights.
Key Research Findings:
| Research Area | Finding | Implication for L-ISOLEUCINE-N-FMOC (13C6,15N) |
| Vibrational EELS in STEM | Site-specific isotopic labels in an amino acid were identified using aloof monochromated electron energy-loss spectroscopy (EELS) in a scanning transmission electron microscope (STEM). ovid.com | This demonstrates the feasibility of detecting isotopic labels at high spatial resolution, a crucial step towards integrating this capability with Cryo-EM for pinpointing the location of labeled isoleucine residues within a protein structure. |
| Cryo-ET Labeling | Labeling techniques are essential for locating molecules of interest in cryo-electron tomography (cryo-ET) images, though challenges remain in introducing labels without disrupting cellular function. nih.gov | The development of less disruptive labeling methods, potentially including the biosynthetic incorporation of labeled amino acids, will be critical for the successful application of this integrated approach in cellular environments. |
Advancements in Automated Synthesis of Complex Labeled Biomolecules
The synthesis of peptides and proteins containing isotopically labeled amino acids is fundamental to their use in research. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to the milder reaction conditions it allows compared to other methods. altabioscience.comnih.gov This makes Fmoc chemistry particularly suitable for the synthesis of complex and modified peptides, including those containing isotopic labels. nih.gov
Future advancements in this area are focused on the automation of SPPS. nih.gov Automated synthesizers can significantly increase the speed, efficiency, and reproducibility of producing custom peptides incorporating L-ISOLEUCINE-N-FMOC (13C6,15N). masterorganicchemistry.comresearchgate.net This will enable researchers to more readily obtain the specific labeled biomolecules they need for their experiments. Furthermore, the development of more sophisticated automated platforms will allow for the synthesis of increasingly complex biomolecules, such as large proteins and post-translationally modified peptides, with precisely placed isotopic labels. chemspeed.com
Key Research Findings:
| Technology | Advancement | Relevance to Labeled Biomolecule Synthesis |
| Automated SPPS | Modern automated peptide synthesizers have improved upon the original Merrifield process, often employing Fmoc chemistry for its milder deprotection steps. masterorganicchemistry.com | This allows for the routine and efficient incorporation of Fmoc-protected labeled amino acids like L-ISOLEUCINE-N-FMOC (13C6,15N) into synthetic peptides. |
| Miniaturization | The miniaturization of chemical synthesis on automated platforms allows for the parallel synthesis of thousands of different molecules. researchgate.net | This could be leveraged to create libraries of peptides with isotopic labels at various positions, facilitating high-throughput screening and research. |
| Assembly-Line Synthesis | Automated assembly-line synthesis has been demonstrated for the iterative formation of complex organic molecules with high stereochemical control. chemspeed.com | The principles of this approach could be adapted to the automated synthesis of complex, isotopically labeled biomolecules beyond linear peptides. |
Expansion into Multi-Omics Research Platforms Utilizing Isotope Tracers
The era of "omics" has seen a shift towards integrative approaches that combine genomics, transcriptomics, proteomics, and metabolomics to gain a holistic understanding of biological systems. thermofisher.comsourcebioscience.com Isotope tracers, including stable isotope-labeled amino acids, are becoming increasingly vital components of these multi-omics platforms. nih.gov
L-ISOLEUCINE-N-FMOC (13C6,15N), once incorporated into proteins, can be used to trace the fate of these proteins in complex biological systems. In proteomics, this allows for the quantitative analysis of protein turnover, helping to elucidate the dynamics of cellular processes in health and disease. isotope.com In metabolomics, the isotopic labels can be tracked as the amino acid is metabolized, providing insights into metabolic pathways and fluxes. nih.govnih.gov The integration of data from these different omics layers, all utilizing isotope tracers, will provide a more comprehensive and dynamic picture of cellular function.
Key Research Findings:
| Omics Field | Application of Isotope Tracers | Significance |
| Metabolomics | Stable isotope tracers are used to track metabolite labeling and reveal pathway activities. nih.gov | Labeled isoleucine can be used to study branched-chain amino acid metabolism and its role in various physiological and pathological states. |
| Proteomics | Isotope labeling allows for the quantitative measurement of protein synthesis and degradation rates. nih.gov | Proteins synthesized with labeled isoleucine can be quantified to understand the dynamics of the proteome in response to different stimuli. |
| Multi-Isotope Imaging Mass Spectrometry (MIMS) | MIMS allows for the quantitative imaging of stable isotope labels in cells at a subcellular level. nih.gov | This technique could be used to visualize the incorporation and localization of labeled isoleucine within specific cellular compartments and organelles. |
Development of Computational Tools for Isotope-Resolved Data Analysis
The increasing use of isotopic labeling in complex biological experiments generates vast amounts of data. A critical future direction is the continued development of sophisticated computational tools for the analysis and interpretation of this isotope-resolved data. nih.gov These tools are essential for extracting meaningful biological insights from the raw data generated by techniques like mass spectrometry and NMR.
Current software packages can correct for the natural abundance of isotopes and calculate the extent of isotope enrichment in biomolecules. nih.govresearchgate.net Future developments will likely focus on more advanced algorithms for:
Automated data processing: Streamlining the workflow from raw data to final results, reducing the potential for human error and increasing throughput. rsc.org
Integration of multi-omics data: Developing platforms that can integrate and analyze data from different omics experiments that utilize isotope tracers.
Modeling of metabolic fluxes: Creating more accurate and predictive models of metabolic networks based on isotope tracing data.
AI and machine learning: Employing artificial intelligence to identify patterns and make predictions from complex isotope-resolved datasets. mdpi.com
Key Research Findings:
| Computational Tool/Method | Function | Application in Isotope Data Analysis |
| IsoCor | A software tool for the automated calculation of isotope ratios from transient signals. rsc.org | Facilitates the rapid and accurate analysis of data from chromatography-mass spectrometry experiments using labeled compounds. |
| Garuda Platform Gadgets | A series of software tools for various steps in isotope-tracing experiments, including natural isotope correction and fractional labeling calculation. nih.govresearchgate.net | Provides a comprehensive workflow for processing and interpreting data from metabolic studies using isotope tracers. |
| Compositional Data Analysis (CoDA) | A set of statistical tools for the analysis of compositional data, which has been adapted for the integration of isotopic and elemental concentration data. researchgate.net | Offers a robust statistical framework for analyzing complex datasets that combine isotopic information with other measurements. |
Q & A
Q. What is the role of L-Isoleucine-N-FMOC (13C6,15N) in metabolic pathway tracing?
This compound is used as a stable isotope-labeled amino acid to track protein synthesis and degradation dynamics. Its 13C6 and 15N labels enable precise quantification via mass spectrometry (MS), distinguishing newly synthesized proteins from pre-existing ones in pulse-chase experiments. Researchers should use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) protocols, ensuring cells are cultured for ≥7 doublings to achieve full isotopic incorporation .
Q. How does isotopic purity affect experimental outcomes in proteomic studies?
Isotopic purity ≥98% (atom% for 13C and 15N) is critical to avoid signal overlap in MS. Contaminants (e.g., unlabeled isoleucine) introduce quantification errors, particularly in low-abundance protein detection. Validate purity using high-resolution LC-MS/MS with isotopic distribution analysis .
Q. What are the optimal storage conditions for L-Isoleucine-N-FMOC (13C6,15N)?
Store at 0–6°C in airtight, desiccated containers to prevent hydrolysis of the FMOC group. Avoid repeated freeze-thaw cycles, which may degrade the compound or alter solubility .
Advanced Research Questions
Q. How can researchers resolve data contradictions in SILAC-based quantitative proteomics when using this compound?
Contradictions often arise from incomplete labeling or batch effects. Mitigate by:
- Validating isotopic incorporation via peptide mass shift analysis (e.g., +6 Da for 13C6 and +1 Da for 15N).
- Normalizing MS data using MaxQuant’s "match-between-runs" and median ratio normalization to control for technical variability .
- Replicating experiments across independent cell cultures to confirm biological reproducibility .
Q. What methodological challenges arise when integrating L-Isoleucine-N-FMOC (13C6,15N) with multi-omics workflows?
Co-analysis with transcriptomic or metabolomic data requires temporal synchronization. For example, RNA-seq timelines must align with SILAC labeling durations to correlate protein turnover rates with gene expression. Use time-course designs with matched sampling points and cross-validate using pathway enrichment tools (e.g., KEGG, Reactome) .
Q. How to optimize the synthesis of isotope-labeled peptides using this compound?
- Use solid-phase peptide synthesis with Overture systems, substituting natural isoleucine with L-Isoleucine-N-FMOC (13C6,15N).
- Quantify synthesis efficiency via acidic hydrolysis followed by amino acid analysis (HPLC with fluorimetric detection) to confirm isotopic retention .
Methodological Troubleshooting
Q. Why do some studies report incomplete labeling despite adhering to SILAC protocols?
Common issues include:
- Cell line variability: Fast-dividing cells (e.g., H929 myeloma) require fewer doublings for full labeling than slow-growing primary cells.
- Media contamination: Verify SILAC media for unlabeled amino acids using targeted MS scans (e.g., m/z 136.1 for natural isoleucine).
- Metabolic crosstalk: Endogenous biosynthesis of isoleucine in certain cell types may dilute the label. Use auxotrophic cell lines if available .
Q. How to address signal interference in MS when using L-Isoleucine-N-FMOC (13C6,15N) alongside other isotope labels?
Design experiments with non-overlapping mass shifts (e.g., pair 13C6/15N with 2H4 lysine). Use high-resolution Orbitrap or TOF instruments to resolve isotopic clusters. Post-acquisition filtering (1% FDR at protein/peptide levels) reduces false positives .
Experimental Design Considerations
Q. What controls are essential for validating the specificity of isotope incorporation?
Include:
Q. How to extend the use of L-Isoleucine-N-FMOC (13C6,15N) to dynamic metabolic flux analysis?
Combine pulse-labeling with time-resolved sampling. For example, track isotopic enrichment in peptides at 0, 30, 60, and 120 min post-labeling. Use kinetic modeling (e.g., SAAM II software) to calculate turnover rates .
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